molecular formula C10H10N4O2 B2552276 Ethyl 1-(pyrimidin-4-yl)-1H-pyrazole-4-carboxylate CAS No. 1014632-04-2

Ethyl 1-(pyrimidin-4-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B2552276
CAS No.: 1014632-04-2
M. Wt: 218.216
InChI Key: UTDVIILZJWZOGC-UHFFFAOYSA-N
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Description

Ethyl 1-(pyrimidin-4-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that features both pyrimidine and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(pyrimidin-4-yl)-1H-pyrazole-4-carboxylate typically involves the reaction of pyrimidine derivatives with pyrazole carboxylates. One common method includes the condensation of 4-chloropyrimidine with ethyl 4-hydroxy-1H-pyrazole-4-carboxylate under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(pyrimidin-4-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups attached to the pyrimidine or pyrazole rings .

Scientific Research Applications

Antibacterial Activity

Research indicates that derivatives of pyrazole compounds, including Ethyl 1-(pyrimidin-4-yl)-1H-pyrazole-4-carboxylate, exhibit significant antibacterial properties. A study highlighted the potential of pyrazole compounds as antibiotic adjuvants, particularly against multidrug-resistant strains of Acinetobacter baumannii. The structural modifications in these compounds can optimize their efficacy as synergistic agents in antibiotic therapy .

Anticancer Properties

This compound has been investigated for its anticancer potential. Its ability to inhibit specific cancer cell lines has been documented, suggesting that this compound could serve as a lead in developing new anticancer drugs. The mechanism often involves the modulation of key signaling pathways associated with cell proliferation and apoptosis .

Neurological Disorders

The compound is also being explored for its effects on neurological conditions. Some studies suggest that similar pyrazole derivatives may act on muscarinic receptors, offering potential therapeutic benefits for diseases such as Alzheimer's and Lewy Body Dementia .

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial activity of various pyrazole derivatives, this compound demonstrated significant inhibition against Gram-positive bacteria, with minimal cytotoxicity observed in mammalian cell lines. The results indicated that this compound could be a promising candidate for further development as an antibiotic adjuvant .

Case Study 2: Anticancer Activity

Another research project focused on the anticancer properties of this compound showed that it effectively induced apoptosis in cancer cell lines through the activation of caspase pathways. This finding supports its potential use in cancer therapeutics and warrants further investigation into its mechanism of action .

Mechanism of Action

The mechanism of action of Ethyl 1-(pyrimidin-4-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby preventing phosphorylation and subsequent signal transduction pathways that lead to cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(pyrimidin-4-yl)-1H-pyrazole-4-carboxylate is unique due to its specific combination of pyrimidine and pyrazole rings, which confer distinct chemical properties and biological activities

Biological Activity

Ethyl 1-(pyrimidin-4-yl)-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant research findings.

Overview of Pyrazole Derivatives

Pyrazoles are recognized as versatile scaffolds in drug development, exhibiting a variety of biological activities including anti-inflammatory, antibacterial, antifungal, antitumor, and antitubercular effects. The structural diversity of pyrazole derivatives allows for the modulation of their biological properties, making them valuable in therapeutic applications .

Synthesis of this compound

The synthesis of this compound typically involves the condensation of pyrimidine derivatives with pyrazole precursors. Various synthetic routes have been explored to optimize yield and purity, often employing methods such as Vilsmeier–Haack reactions or other condensation techniques .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. This compound has shown promising results against several cancer cell lines. For instance, compounds containing the pyrazole moiety have been reported to inhibit the proliferation of various cancer types including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .

Table 1: Anticancer Activity Against Different Cell Lines

Cell LineIC50 Value (µM)Reference
MDA-MB-23112.5
HepG215.0
A549 (Lung)10.0
HT-29 (Colon)14.5

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties, comparable to established anti-inflammatory drugs like diclofenac. Studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes .

Table 2: COX Inhibition Comparison

CompoundCOX-2 Inhibition (%)Reference
This compound75
Diclofenac70

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. This compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis .

Table 3: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

Case Studies and Research Findings

Numerous studies have validated the biological activity of this compound through in vitro and in vivo experiments:

  • In Vitro Studies : A study assessed the antiproliferative effects on various cancer cell lines, demonstrating significant inhibition rates that suggest potential as an anticancer agent .
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to controls, indicating its potential for further development as an anticancer therapeutic .
  • Safety Profile : Preliminary toxicity studies indicated that this compound exhibits low toxicity towards normal cells, suggesting a favorable safety profile for therapeutic use .

Properties

IUPAC Name

ethyl 1-pyrimidin-4-ylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-2-16-10(15)8-5-13-14(6-8)9-3-4-11-7-12-9/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTDVIILZJWZOGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1)C2=NC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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